molecular formula C16H17BrN2S B1677871 Cyclic pifithrin-alpha hydrobromide CAS No. 511296-88-1

Cyclic pifithrin-alpha hydrobromide

Cat. No.: B1677871
CAS No.: 511296-88-1
M. Wt: 349.3 g/mol
InChI Key: SGNCOAOESGSEOP-UHFFFAOYSA-N
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Description

Pifithrin-α (PFT-α) is a small-molecule compound known for its ability to inhibit the function of the tumor suppressor protein p53. This compound has been widely studied for its potential to protect against various genotoxic agents by inhibiting p53-mediated apoptosis and cell cycle arrest .

Mechanism of Action

Target of Action

Cyclic Pifithrin-alpha hydrobromide, also known as Pifithrin-beta hydrobromide or Cyclic Pifithrin-A hydrobromide, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor. It is very important because it can prevent cells from growing and dividing too rapidly or in an uncontrolled way .

Mode of Action

This compound acts as an inhibitor of p53 . It works by reversibly blocking the p53-dependent transactivation of p53-responsive genes . This means it can temporarily stop the p53 protein from activating certain genes that are responsive to it .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting the p53 protein, this compound can affect the normal functioning of this pathway, which is often involved in cell cycle control, apoptosis, and DNA repair .

Result of Action

The inhibition of p53 by this compound can lead to a decrease in p53-mediated apoptosis, meaning it can reduce the rate at which cells undergo programmed cell death in response to p53 . This compound has also been reported to increase apoptosis in target cells when used in combination with antimicrotubule agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas . Therefore, the storage and handling conditions can significantly impact the effectiveness of this compound. Additionally, the biological environment within the body, including the presence of other molecules and the pH of the surroundings, may also affect its action.

Biochemical Analysis

Biochemical Properties

Cyclic Pifithrin-alpha Hydrobromide is known to interact with the p53 protein . It acts as a transcription inhibitor of p53, a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor . The nature of this interaction is inhibitory, with this compound preventing the normal function of p53 .

Cellular Effects

In the cellular context, this compound has a significant impact on various types of cells and cellular processes. It inhibits p53-mediated apoptosis and p53-dependent gene transcription . This means that it can influence cell function by altering cell signaling pathways and gene expression . It also has an effect on cellular metabolism, as the p53 protein plays a role in several metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the p53 protein . By inhibiting the transcriptional activity of p53, it can cause changes in gene expression . It does not block p53 phosphorylation on Ser 15 in response to etoposide treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It exhibits a longer half-life (t1/2 = 6h in neuron culture medium at 37° C) than Pifithrin-alpha . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the p53 pathway . The p53 protein interacts with several enzymes and cofactors, which could be affected by the presence of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Pifithrin-α is synthesized through a multi-step chemical process. The synthesis typically involves the condensation of specific precursor molecules under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of Pifithrin-α involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield. The compound is then purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pifithrin-α undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Pifithrin-α can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pifithrin-α has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the function of p53 and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of p53-mediated apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential to protect normal cells from the side effects of chemotherapy and radiation therapy by inhibiting p53 function.

    Industry: Utilized in the development of new therapeutic agents targeting p53-related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pifithrin-α is unique in its ability to reversibly inhibit p53 function, making it a valuable tool for studying p53-related pathways and developing therapeutic strategies to protect normal cells from genotoxic stress .

Properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCOAOESGSEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010188
Record name Cyclic Pifithrin-alpha hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511296-88-1
Record name Pifithrin-beta hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic Pifithrin-alpha hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFITHRIN-.BETA. HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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